molecular formula C15H14ClN3O3 B11483989 2-chloro-N,4,6-trimethyl-5-nitro-N-phenylpyridine-3-carboxamide

2-chloro-N,4,6-trimethyl-5-nitro-N-phenylpyridine-3-carboxamide

Cat. No.: B11483989
M. Wt: 319.74 g/mol
InChI Key: HHJWLOUSGIBUJB-UHFFFAOYSA-N
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Description

2-CHLORO-N,4,6-TRIMETHYL-5-NITRO-N-PHENYLNICOTINAMIDE is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group attached to a benzene ring, along with chloro, methyl, and phenyl substituents. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N,4,6-TRIMETHYL-5-NITRO-N-PHENYLNICOTINAMIDE typically involves the nitration of a suitable precursor, followed by chlorination and subsequent amide formation. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride for chlorination. The final amide formation step may involve the use of aniline derivatives under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N,4,6-TRIMETHYL-5-NITRO-N-PHENYLNICOTINAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions .

Major Products

The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various reduced forms of the original compound.

Scientific Research Applications

2-CHLORO-N,4,6-TRIMETHYL-5-NITRO-N-PHENYLNICOTINAMIDE is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-CHLORO-N,4,6-TRIMETHYL-5-NITRO-N-PHENYLNICOTINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group plays a crucial role in its activity, often participating in redox reactions that modulate the function of the target molecules. The compound’s structure allows it to fit into binding sites, thereby affecting the activity of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-N,4,6-TRIMETHYL-5-NITRO-N-PHENYLNICOTINAMIDE is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H14ClN3O3

Molecular Weight

319.74 g/mol

IUPAC Name

2-chloro-N,4,6-trimethyl-5-nitro-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C15H14ClN3O3/c1-9-12(14(16)17-10(2)13(9)19(21)22)15(20)18(3)11-7-5-4-6-8-11/h4-8H,1-3H3

InChI Key

HHJWLOUSGIBUJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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